Home > Products > Screening Compounds P98840 > Antibacterial agent 34
Antibacterial agent 34 -

Antibacterial agent 34

Catalog Number: EVT-14044673
CAS Number:
Molecular Formula: C13H19N5O6S
Molecular Weight: 373.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of Antibacterial Agent 34 is rooted in the synthesis of aminoguanidine derivatives that incorporate 1,2,4-triazole moieties. These compounds have been evaluated for their in vitro antibacterial activity against a range of bacterial strains, demonstrating significant efficacy. The synthesis process involves several chemical reactions that yield the desired compound through a series of intermediates.

Classification

Antibacterial Agent 34 is classified as an aminoguanidine derivative. Aminoguanidines are known for their diverse biological activities, including antimicrobial properties. The incorporation of triazole rings enhances their effectiveness against various pathogens.

Synthesis Analysis

Methods

The synthesis of Antibacterial Agent 34 employs a multi-step process involving the formation of key intermediates through chemical reactions. The general synthetic route includes:

  1. Formation of Acid Chloride: An aromatic acid is converted into its corresponding acid chloride using thionyl chloride.
  2. Reaction with Thiosemicarbazone: The acid chloride is then reacted with thiosemicarbazone in pyridine to form an intermediate.
  3. Cyclization Reaction: A strong base (sodium hydroxide) facilitates cyclization to yield a triazolyl intermediate.
  4. Final Coupling: The final compound is synthesized by reacting the triazolyl intermediate with aminoguanidine bicarbonate under acidic conditions.

Technical Details

The synthesis involves careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

Antibacterial Agent 34 features a complex molecular structure that includes aminoguanidine and triazole components. The specific arrangement of atoms and functional groups contributes to its biological activity.

Data

  • Molecular Formula: C₁₈H₁₉N₅O
  • Molecular Weight: 325.37 g/mol
  • Melting Point: Approximately 199–200 °C

The structural elucidation is performed using spectroscopic methods, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Antibacterial Agent 34 include:

  1. Formation of Acid Chloride:
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH}+\text{SOCl}_2\rightarrow \text{RCOCl}+\text{SO}_2+\text{HCl}
  2. Thiosemicarbazone Reaction:
    RCOCl+ThiosemicarbazoneIntermediate\text{RCOCl}+\text{Thiosemicarbazone}\rightarrow \text{Intermediate}
  3. Cyclization:
    Intermediate+NaOHTriazolyl Intermediate\text{Intermediate}+\text{NaOH}\rightarrow \text{Triazolyl Intermediate}
  4. Final Product Formation:
    Triazolyl Intermediate+Aminoguanidine BicarbonateAntibacterial Agent 34\text{Triazolyl Intermediate}+\text{Aminoguanidine Bicarbonate}\rightarrow \text{Antibacterial Agent 34}

Technical Details

Each step requires specific conditions such as temperature control, pH adjustments, and solvent management to ensure high yields and purity levels.

Mechanism of Action

Process

Antibacterial Agent 34 exerts its effects primarily by disrupting bacterial cell membranes and inhibiting essential metabolic processes within bacterial cells. The mechanism involves:

  1. Membrane Disruption: The compound interacts with the lipid bilayer of bacterial membranes, leading to increased permeability.
  2. Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in bacterial cell wall synthesis or other metabolic pathways.

Data

Preliminary studies indicate that Antibacterial Agent 34 has a minimum inhibitory concentration (MIC) that effectively reduces bacterial growth in vitro, showcasing its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Soluble in ethanol and dimethyl sulfoxide

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling.

Relevant data from stability studies indicate that Antibacterial Agent 34 maintains its integrity over time when stored appropriately.

Applications

Scientific Uses

Antibacterial Agent 34 has potential applications in various fields, including:

  • Pharmaceutical Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Research Studies: Investigating its mechanism of action can provide insights into bacterial resistance mechanisms.
  • Clinical Applications: Potential use in treating infections caused by Gram-positive and Gram-negative bacteria.

The ongoing research into this compound aims to further explore its efficacy and safety profile for potential therapeutic use.

Introduction to Antimicrobial Resistance and the Imperative for Novel Agents

Global Burden of Multidrug-Resistant Pathogens and Therapeutic Gaps

Antimicrobial resistance (AMR) represents one of the most severe global public health crises, with bacterial AMR directly responsible for 1.27 million deaths in 2019 and contributing to 4.95 million fatalities worldwide [4]. Recent projections indicate a grim trajectory: between 2025 and 2050, 39 million deaths will be directly attributable to bacterial AMR—equivalent to three deaths per minute [8]. The therapeutic landscape is critically constrained, particularly for Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, which dominate the WHO's critical priority pathogen list due to their multidrug-resistant (MDR) phenotypes and high mortality rates [7] [9].

The COVID-19 pandemic exacerbated AMR trends, with healthcare-associated infections (HAIs) from MDR bacteria increasing by 20% in the United States during 2021 [7]. Compounding this crisis is the inadequacy of the antibiotic pipeline. Between 2017-2023, only 13 new antibiotics gained approval, with merely two representing innovative chemical classes meeting WHO innovation criteria (novel chemical class, target, mode of action, and lack of cross-resistance) [1] [9]. This scarcity is particularly acute for carbapenem-resistant Gram-negative pathogens, where treatment options remain limited to older toxic agents like polymyxins or minimally effective combinations such as beta-lactam/beta-lactamase inhibitors (BLBLIs) [7].

  • Table 1: Global AMR Burden and Therapeutic Deficits
    MetricValueSource
    Annual direct deaths from bacterial AMR (2021)1.14 million [8]
    Projected direct deaths (2025–2050)39 million [8]
    WHO critical priority pathogensCarbapenem-resistant P. aeruginosa, A. baumannii, Enterobacterales [9]
    New innovative antibiotics (2017–2023)2 [9]

Emergence of Non-Traditional Antimicrobial Chemotypes in Modern Drug Discovery

Conventional antibiotic discovery—reliant on natural product screening and chemical derivatization—has yielded diminishing returns due to high rediscovery rates and physicochemical limitations against Gram-negative envelopes [1] [7]. This impasse has catalyzed a paradigm shift toward non-traditional chemotypes with novel mechanisms, including:

  • AI-driven compound discovery: Directed-message passing neural networks (D-MPNNs) enabling virtual screening of vast chemical spaces (>10⁶⁰ compounds) for structurally unique antibacterials like Halicin (a thiopeptide derivative) and abaucin (a repurposed CCR2 antagonist) [1].
  • Synergistic potentiators: Adjuvants that restore susceptibility to existing antibiotics by inhibiting resistance enzymes or enhancing penetration [7]. Antibacterial Agent 34 exemplifies this category as a ceftazidime potentiator.
  • Benzodiazepine hybrids: Historically underexplored in antimicrobial contexts, fused benzodiazepine scaffolds like Antibacterial Agent 34 offer new pharmacophores against MDR pathogens [2].

These innovations address WHO’s criteria by minimizing cross-resistance through unprecedented targets or mechanisms while circumventing traditional antibiotic property constraints (e.g., Lipinski’s Rule of Five) that limit Gram-negative activity [1] [7].

Properties

Product Name

Antibacterial agent 34

IUPAC Name

[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C13H19N5O6S

Molecular Weight

373.39 g/mol

InChI

InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)12-16-15-11(23-12)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1

InChI Key

XWPOCWHEQTTXMA-ZJUUUORDSA-N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.